molecular formula C20H14N4O6 B15194655 4-(Hydroxy(oxido)amino)-N'-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide CAS No. 72606-73-6

4-(Hydroxy(oxido)amino)-N'-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide

Cat. No.: B15194655
CAS No.: 72606-73-6
M. Wt: 406.3 g/mol
InChI Key: HLOQTMLCFCJGHP-UHFFFAOYSA-N
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Description

4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxy, oxido, and amino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds such as 4-nitrobenzoyl chloride and 4-hydroxybenzophenone . These intermediates are then subjected to further reactions, including reduction and substitution, to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. Techniques such as Friedel-Crafts acylation, catalytic hydrogenation, and selective oxidation are often employed in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding oxides.

    Reduction: Nitro groups can be reduced to amino groups.

    Substitution: Aromatic substitution reactions can introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups can yield quinones, while reduction of nitro groups results in amines .

Scientific Research Applications

4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxy(oxido)amino)-N’-(4-(hydroxy(oxido)amino)benzoyl)-N-phenylbenzohydrazide is unique due to its combination of hydroxy, oxido, and amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

72606-73-6

Molecular Formula

C20H14N4O6

Molecular Weight

406.3 g/mol

IUPAC Name

4-nitro-N'-(4-nitrobenzoyl)-N'-phenylbenzohydrazide

InChI

InChI=1S/C20H14N4O6/c25-19(14-6-10-17(11-7-14)23(27)28)21-22(16-4-2-1-3-5-16)20(26)15-8-12-18(13-9-15)24(29)30/h1-13H,(H,21,25)

InChI Key

HLOQTMLCFCJGHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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